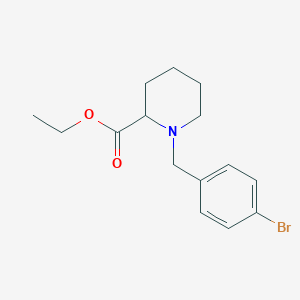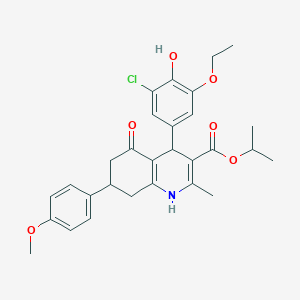
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
作用機序
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline is a reversible inhibitor of EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This leads to inhibition of cell proliferation and induction of apoptosis. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized and selective inhibitor of EGFR tyrosine kinase. It has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the combination of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on EGFR mutations that are resistant to current EGFR inhibitors. Finally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on other signaling pathways that are involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
合成法
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2,6-dimethylmorpholine to form 4-(2,6-dimethyl-4-morpholinyl)aniline. This intermediate is then reacted with 2-chloro-6-nitrobenzaldehyde to form 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline.
科学的研究の応用
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
4-[2-(4-chlorophenyl)quinazolin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-13-11-24(12-14(2)25-13)20-17-5-3-4-6-18(17)22-19(23-20)15-7-9-16(21)10-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAPXVSBNNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

